1a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene is a complex organic compound characterized by a cyclopropane ring fused to an indene structure with a phenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene typically involves the cyclopropanation of indene derivatives. One common method includes the reaction of indene with diazo compounds in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the formation of the desired cyclopropane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the selection of cost-effective catalysts and reagents is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or platinum catalysts, resulting in the hydrogenation of the cyclopropane ring.
Substitution: Electrophilic substitution reactions can occur at the phenyl group, with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium or platinum catalysts, elevated temperatures and pressures.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid, sulfuric acid).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Hydrogenated cyclopropane derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, its structural features allow it to interact with cell membranes, altering their properties and influencing cellular functions .
Comparison with Similar Compounds
Similar Compounds
1,1a,6,6a-Tetrahydrocyclopropa[a]indene: Lacks the phenyl group, resulting in different reactivity and applications.
1a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1,1’-2’,3’-dihydro-1’H-indene: A dimeric form with distinct properties and uses.
Uniqueness
The presence of the cyclopropane ring fused to the indene structure also contributes to its unique chemical behavior and versatility in various fields of research .
Properties
CAS No. |
82645-20-3 |
---|---|
Molecular Formula |
C16H14 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1a-phenyl-6,6a-dihydro-1H-cyclopropa[a]indene |
InChI |
InChI=1S/C16H14/c1-2-7-13(8-3-1)16-11-14(16)10-12-6-4-5-9-15(12)16/h1-9,14H,10-11H2 |
InChI Key |
HESRJXOWZPVQJX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC2(C3=CC=CC=C31)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.